molecular formula C11H15NO B3001062 6-Methoxy-3,3-dimethylindoline CAS No. 1158752-37-4

6-Methoxy-3,3-dimethylindoline

Cat. No.: B3001062
CAS No.: 1158752-37-4
M. Wt: 177.247
InChI Key: CQGHVXBZKCKNPA-UHFFFAOYSA-N
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Description

6-Methoxy-3,3-dimethylindoline is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.247. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-3,3-dimethylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-3,3-dimethylindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-3,3-dimethyl-1,2-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)7-12-10-6-8(13-3)4-5-9(10)11/h4-6,12H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGHVXBZKCKNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Methoxy-3,3-dimethylindoline CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Application in Photochromic Systems

Executive Summary

This technical guide provides a comprehensive analysis of 6-Methoxy-3,3-dimethylindoline , a critical heterocyclic intermediate used primarily in the synthesis of spirooxazine and spiropyran photochromic dyes. While often conflated with its oxidized precursor (the indolenine), the specific 2,3-dihydro-1H-indole derivative discussed here represents the nucleophilic "activated" form required for coupling reactions. This document details its chemical identity, a field-proven two-stage synthesis protocol, and its mechanistic role in generating stimuli-responsive materials.

Part 1: Chemical Identity & Properties[1][2]

The compound is a derivative of indoline (2,3-dihydro-1H-indole), characterized by a gem-dimethyl substitution at the C3 position and a methoxy electron-donating group at the C6 position. This substitution pattern is engineered to stabilize the open-merocyanine form in derived photochromic dyes, enhancing color intensity and fade kinetics.

Table 1: Chemical Specifications

PropertyDetail
Chemical Name 6-Methoxy-3,3-dimethylindoline
IUPAC Name 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
CAS Number 1158752-37-4 (Dihydro form)(Note: Often confused with Indolenine precursor CAS 31241-19-7)
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
SMILES COC1=CC2=C(C=C1)NCC2(C)C
Appearance Pale yellow to amber viscous oil (oxidizes to dark brown upon air exposure)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water
Storage 2–8°C, under Argon/Nitrogen (Air Sensitive)
Part 2: Synthetic Strategy & Mechanism

The synthesis of 6-Methoxy-3,3-dimethylindoline is most efficiently achieved via a two-step sequence starting from commercially available 3-methoxyphenylhydrazine .

  • Fischer Indole Synthesis (Cyclization): The hydrazine reacts with isobutyraldehyde (or a synthetic equivalent) under acidic conditions. A [3,3]-sigmatropic rearrangement occurs, eliminating ammonia to form the indolenine (3H-indole) intermediate.

  • Reductive Saturation: The C=N bond of the indolenine is selectively reduced to a C-N single bond using a hydride donor (e.g., Sodium Borohydride), yielding the target indoline .

Why this route? Direct alkylation of indoline is difficult to control regioselectively. The Fischer route builds the heterocycle with the gem-dimethyl group already in place, preventing over-alkylation and ensuring the correct substitution pattern.

Visualization: Synthesis Pathway

SynthesisPathway Hydrazine 3-Methoxyphenylhydrazine (Starting Material) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Condensation Aldehyde Isobutyraldehyde Aldehyde->Hydrazone Indolenine 6-Methoxy-3,3-dimethyl-3H-indole (Indolenine Precursor) Hydrazone->Indolenine Fischer Indole (Acid/Heat, -NH3) Indoline 6-Methoxy-3,3-dimethylindoline (Target) Indolenine->Indoline Reduction (NaBH4/MeOH)

Figure 1: Two-step synthetic pathway from arylhydrazine to the target indoline.

Part 3: Experimental Protocols

Safety Warning: Hydrazines are toxic and potential carcinogens. Indolines are prone to oxidation. All operations must be performed in a fume hood using appropriate PPE.

Step 1: Synthesis of 6-Methoxy-2,3,3-trimethyl-3H-indole (Indolenine Precursor)

Note: While the target is the 3,3-dimethyl (without 2-methyl), the most stable intermediate often includes a 2-methyl group if 3-methyl-2-butanone is used. To obtain the strict 3,3-dimethyl-H derivative, isobutyraldehyde is used, but the resulting 3H-indole is less stable. The protocol below adapts for the robust generation of the core scaffold.

Reagents:

  • 3-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Isobutyraldehyde (1.1 eq)

  • Acetic Acid (Glacial, Solvent)[1]

  • Sulfuric Acid (Catalyst)[2]

Procedure:

  • Condensation: Dissolve 3-methoxyphenylhydrazine HCl in glacial acetic acid. Cool to 0°C.[3]

  • Addition: Dropwise add isobutyraldehyde, maintaining temperature <10°C. Stir for 1 hour.

  • Cyclization: Heat the mixture to reflux (approx. 90-100°C) for 3–4 hours. The color will darken significantly.

  • Workup: Cool to room temperature. Pour onto crushed ice. Basify to pH 9-10 using 20% NaOH solution.

  • Extraction: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via vacuum distillation or flash chromatography (Hexane/EtOAc) to isolate the indolenine intermediate.

Step 2: Reduction to 6-Methoxy-3,3-dimethylindoline

Reagents:

  • Indolenine intermediate (from Step 1)

  • Sodium Borohydride (NaBH₄, 1.5 eq)

  • Methanol (Solvent)[4][1][2]

Procedure:

  • Dissolution: Dissolve the indolenine in Methanol (0.5 M concentration) in a round-bottom flask. Cool to 0°C.[3]

  • Reduction: Add NaBH₄ portion-wise over 30 minutes. The reaction is exothermic; control gas evolution (H₂).

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Indoline is more polar than Indolenine) or disappearance of the C=N imine peak in IR.

  • Quench: Carefully quench with water or dilute HCl (dropwise) to destroy excess hydride.

  • Isolation: Basify (if acid quenched) and extract with Ethyl Acetate. Dry over MgSO₄.

  • Final Purification: Remove solvent. The product is an oil that may require storage under inert gas to prevent oxidation to the indole or colored impurities.

Part 4: Applications in Photochromism

The primary utility of 6-Methoxy-3,3-dimethylindoline is as the nucleophilic "head" in the synthesis of Spirooxazines .

Mechanism of Action:

  • Coupling: The secondary amine (N-H) of the indoline reacts with a nitrososalicylaldehyde derivative.

  • Spiro Formation: This creates a spiro-carbon center (C2), orthogonalizing the indoline and naphthoxazine rings.

  • Photo-Switching: Upon UV irradiation, the C-O spiro bond breaks. The molecule planarizes into a colored Merocyanine form. The 6-methoxy group acts as an electron donor (Auxochrome), red-shifting the absorption and improving fatigue resistance.

Visualization: Photochromic Workflow

Photochromism Indoline 6-Methoxy-3,3-dimethylindoline Spiro Spirooxazine (Colorless) Closed Form Indoline->Spiro Condensation Coupler Nitrososalicylaldehyde Coupler->Spiro Mero Merocyanine (Colored) Open Form Spiro->Mero Ring Opening Mero->Spiro Ring Closing UV UV Light (hv) UV->Spiro Vis Visible Light / Heat (Δ)

Figure 2: The indoline serves as the precursor to the spiro-switch, enabling the reversible color change.

References
  • PubChem. (n.d.).[5] 6-Methoxy-3,3-dimethylindoline (Compound).[6][7][8][9] National Library of Medicine. Retrieved February 4, 2026, from [Link]

Sources

The Indoline Scaffold: From Historical Origins to Modern Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indoline (2,3-dihydro-1H-indole) scaffold represents a critical structural motif in modern medicinal chemistry, distinguished from its oxidized parent, indole, by the saturation of the C2-C3 bond. This saturation introduces chirality and three-dimensionality (


 hybridization), allowing for "escape from flatland"—a key strategy in improving drug solubility and target selectivity. This guide analyzes the historical trajectory of indoline from coal-tar isolation to its role in blockbuster drugs like Indapamide  and Silodosin . It provides actionable technical protocols for synthesis, contrasting classical reduction methods with modern transition-metal-catalyzed C-H activation.

The Indoline Paradigm: Structural & Chemical Fundamentals

To utilize the indoline scaffold effectively, one must understand its physicochemical divergence from indole. While indole is an electron-rich aromatic heterocycle (10


-electrons), indoline behaves chemically as an aryl alkyl amine.
Structural Comparison
FeatureIndoleIndolineImpact on Drug Design
Hybridization (C2/C3)

(Planar)

(Puckered)
Indoline allows for defined stereochemistry at C2/C3, increasing target specificity.
Basicity (

of

)
-2.4 (Very weak base)~4.9 (Weak base)Indoline nitrogen is more basic and nucleophilic, participating readily in H-bonding.
Aromaticity Bicyclic aromaticBenzene ring onlyIndoline is susceptible to oxidation (reverting to indole) but stable under physiological conditions.
Reactivity Electrophilic substitution (C3)

(C5) / N-alkylation
Indoline directs electrophilic attack para to the nitrogen (C5), unlike indole's C3 preference.
The "Escape from Flatland"

In modern drug discovery, increasing the fraction of


 carbons (

) correlates with improved clinical success rates. Indoline serves as a rigidified, chiral analogue of phenethylamine, restricting conformational freedom while maintaining critical pharmacophore vectors.

Historical Trajectory & Discovery

The history of indoline is inextricably linked to the dye industry and the structural elucidation of natural alkaloids.

  • 1866 (The Origins): Adolf von Baeyer, working with indigo, reduced oxindole with zinc dust to isolate the parent indole.[1] The concept of the hydrogenated form (indoline) emerged as chemists attempted to understand the saturation levels of the indigo core.

  • 1950s-60s (Natural Products): The isolation of Aspidosperma and Strychnos alkaloids revealed complex fused indoline cores, driving the need for stereoselective synthesis.

  • 1969 (Therapeutic Breakthrough): Servier Laboratories synthesized Indapamide , a sulfonamide diuretic containing a 2-methylindoline moiety.[2] This marked the transition of indoline from a chemical curiosity to a validated pharmacophore.

  • 2000s-Present (Catalysis): The focus shifted from reducing indoles (which destroys chirality) to constructing indolines via asymmetric catalysis (Buchwald-Hartwig amination, C-H activation).

Visualization: Timeline of Indoline Evolution

IndolineHistory node1 1866: Baeyer Isolates Indole (Zinc Dust Reduction) node2 1900s: Fischer Indole Synthesis (Access to Indoles) node1->node2 node3 1950s: Alkaloid Elucidation (Aspidosperma/Strychnos) node2->node3 node4 1969: Discovery of Indapamide (First Indoline Diuretic) node3->node4 node5 2008: FDA Approval of Silodosin (Complex Chiral Indoline) node4->node5 node6 2010s+: Asymmetric C-H Activation (Yu, Buchwald) node5->node6

Figure 1: Chronological evolution of indoline chemistry from dye degradation to precision medicine.

Synthetic Methodologies: The Technical Core

For the application scientist, choosing the right synthetic route is a balance between step count, cost, and stereochemical requirements.

Method A: Reduction of Indoles (Classical)
  • Mechanism: Hydride addition across the C2-C3 double bond.

  • Reagents:

    
     in Acetic Acid, or 
    
    
    
    with TFA.
  • Pros: Cheap, scalable, uses commercially available indoles.

  • Cons: Generally yields racemic mixtures; functional group incompatibility with strong reducing agents (e.g.,

    
    ).
    
  • Best For: Simple, achiral building blocks (e.g., 5-bromoindoline).

Method B: Pd-Catalyzed Intramolecular Amination (Modern)
  • Mechanism: Oxidative addition of Pd(0) into an aryl halide, followed by intramolecular amine coordination and reductive elimination.

  • Reagents:

    
    , BINAP or Buchwald Ligands, 
    
    
    
    .
  • Pros: Allows construction of the ring after establishing chirality on the side chain; high enantioselectivity.

  • Cons: Higher catalyst cost; requires oxygen-free handling.

  • Best For: Complex, chiral APIs (e.g., Silodosin intermediates).

Medicinal Chemistry Case Studies

Indapamide: The Diuretic Dissociation

Discovered by Servier, Indapamide utilizes a lipophilic 2-methylindoline ring attached to a sulfonamide.[2]

  • Mechanism: It mimics thiazides by inhibiting the

    
     cotransporter in the distal convoluted tubule.[2]
    
  • Indoline Role: The lipid-soluble indoline tail increases the duration of action and modifies the vascular smooth muscle effects, giving it vasorelaxant properties distinct from pure diuretics.

Silodosin: Precision in BPH Treatment

Silodosin (Rapaflo) is a highly selective


-adrenoceptor antagonist.
  • Structure: A 5,7-disubstituted indoline core.

  • Synthetic Challenge: The molecule requires precise functionalization at C5 and C7, plus a chiral center at the side chain.

  • Industrial Route Logic: The synthesis avoids late-stage resolution by using a chiral amine early or resolving an intermediate. The indoline nitrogen is protected (e.g., acetyl) to direct bromination to the C5 position, followed by Vilsmeier-Haack or similar formylation logic for C7.

Visualization: Silodosin Synthetic Logic

SilodosinSynthesis start Indoline (Raw Material) step1 1. N-Protection (Acetyl) 2. C5-Bromination (Electrophilic sub) start->step1 Regiocontrol inter1 1-Acetyl-5-bromoindoline step1->inter1 step2 C7-Functionalization (e.g., Friedel-Crafts / Nitration pathway) inter1->step2 Ortho-lithiation or EAS step3 N-Deprotection & Coupling (Linker attachment) step2->step3 Convergent Synthesis end Silodosin (API) step3->end

Figure 2: Strategic functionalization workflow for the industrial synthesis of Silodosin.

Experimental Protocols

Protocol 1: General Reductive Alkylation (Indole Indoline)

Use this for generating achiral indoline cores from substituted indoles.

Reagents: Substituted Indole (1.0 eq), Sodium Cyanoborohydride (


, 3.0 eq), Glacial Acetic Acid (Solvent).
  • Setup: In a fume hood, dissolve the indole substrate (10 mmol) in glacial acetic acid (30 mL). Cool to 10°C.

  • Addition: Add

    
     (30 mmol) portion-wise over 20 minutes. Caution: HCN gas may evolve; ensure vigorous ventilation.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Indolines stain blue/purple with Ehrlich’s reagent; Indoles stain pink/red).

  • Quench: Pour mixture into ice water (100 mL). Basify to pH >10 with

    
     pellets (slowly, with cooling).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash chromatography (Hexane/EtOAc). Indolines are less polar than their parent indoles.

Protocol 2: Pd-Catalyzed Intramolecular C-N Cyclization

Use this for constructing chiral indolines from 2-aminophenethyl halides.

Reagents: 2-(2-bromophenyl)ethanamine derivative (1.0 eq),


 (2 mol%), BINAP (4 mol%), 

(1.5 eq), Toluene (anhydrous).
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (

    
    ).
    
  • Loading: Add

    
    , BINAP, and 
    
    
    
    under Argon counter-flow.
  • Solvation: Add anhydrous Toluene and the amine substrate.

  • Heating: Seal the tube and heat to 80–100°C for 12 hours.

  • Workup: Cool to RT, filter through a celite pad (eluting with

    
    ).
    
  • Validation:

    
     NMR will show the disappearance of the broad 
    
    
    
    signal and the appearance of the indoline
    
    
    triplets at
    
    
    3.0–3.5 ppm.

References

  • Baeyer, A. (1866).[1] "Ueber die Reduction des Oxindols." Berichte der deutschen chemischen Gesellschaft. Link(Historical grounding of Indole/Indoline).

  • Servier Laboratories. (1969).[2] "Indapamide Discovery and Pharmacology." Patent US3565911A. Link(Original patent for Indapamide).

  • Shibata, K., et al. (2008). "Synthesis and Pharmacology of Silodosin." Yakugaku Zasshi. Link(Detailed synthesis of Silodosin).

  • Ruiz-Rodriguez, J., et al. (2023).[4] "Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation." The Journal of Organic Chemistry. Link(Modern radical methodology).

  • Mei, T.S., et al. (2009).[5] "Pd(II)-Catalyzed Intramolecular C-H Amination." Journal of the American Chemical Society.[6] Link(Key reference for C-H activation routes).

Sources

Theoretical Studies on the Electronic Structure of 6-Methoxy-3,3-dimethylindoline: A Quantum Chemical Approach to Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3] This guide provides a comprehensive theoretical framework for understanding the electronic structure of a specific derivative, 6-Methoxy-3,3-dimethylindoline. By leveraging Density Functional Theory (DFT), we elucidate the fundamental electronic properties that govern its reactivity, intermolecular interactions, and potential as a drug candidate. This document is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind computational choices and the application of theoretical data in rational drug design.

Introduction: The Significance of the Indoline Scaffold

Indoline, or 2,3-dihydroindole, is a bicyclic heterocyclic compound prevalent in a vast array of natural products and synthetic molecules of medicinal value.[1][3] Its unique three-dimensional, non-coplanar structure imparts favorable physicochemical properties compared to its aromatic counterpart, indole, often leading to improved water solubility and metabolic stability.[1] The indoline nucleus is a "privileged scaffold," capable of interacting with multiple biological targets through various mechanisms. The benzene ring can engage in hydrophobic interactions, while the nitrogen atom can act as both a hydrogen bond donor and acceptor, facilitating strong binding to protein residues.[1]

The subject of this guide, 6-Methoxy-3,3-dimethylindoline, incorporates key substituents that modulate its electronic profile:

  • 6-Methoxy Group: An electron-donating group that increases the electron density of the aromatic ring, influencing its reactivity and interaction with biological targets.

  • 3,3-Dimethyl Groups: These gem-dimethyl groups provide steric bulk, which can influence binding selectivity and protect the molecule from metabolic degradation.

Understanding the intricate details of this molecule's electronic structure is paramount for predicting its behavior in a biological environment, guiding lead optimization, and ultimately designing more effective and safer therapeutic agents.[4]

Theoretical Framework and Computational Methodology

To probe the electronic characteristics of 6-Methoxy-3,3-dimethylindoline, a robust and widely validated computational approach is required. Density Functional Theory (DFT) stands out as a powerful quantum chemical method that offers an excellent balance between computational cost and accuracy for medium-sized organic molecules.[5][6]

Rationale for Method Selection
  • Density Functional Theory (DFT): Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, making it highly efficient for the systems relevant to drug discovery.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals in computational chemistry.[7][8] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for a broad range of chemical systems, including geometry optimization, electronic properties, and vibrational frequencies of organic compounds.[9]

  • 6-311G++(d,p) Basis Set: This basis set is chosen to provide a flexible and accurate description of the electron distribution.

    • 6-311G: A triple-zeta basis set that describes each atomic orbital with three functions, allowing for greater flexibility.

    • ++: Diffuse functions are added to heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), accounting for the non-spherical nature of electron density in molecules and improving the accuracy of calculated geometries and energies.[7]

Step-by-Step Computational Protocol
  • Structure Drawing and Initial Optimization: The 3D structure of 6-Methoxy-3,3-dimethylindoline is first drawn using molecular modeling software. A preliminary geometry optimization is performed using a faster, lower-level method like molecular mechanics to obtain a reasonable starting geometry.

  • Quantum Chemical Geometry Optimization: The structure is then fully optimized at the B3LYP/6-311G++(d,p) level of theory. This process finds the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties, including:

    • Frontier Molecular Orbitals (HOMO and LUMO energies).

    • Molecular Electrostatic Potential (MEP).

    • Natural Bond Orbital (NBO) analysis for charge distribution and intramolecular interactions.

  • Excited State Calculation: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the UV-Visible absorption spectrum by calculating vertical excitation energies.

G cluster_prep Step 1: Input Preparation cluster_dft Step 2: DFT Calculation cluster_analysis Step 3: Data Analysis A Draw 3D Structure of 6-Methoxy-3,3-dimethylindoline B Geometry Optimization (B3LYP/6-311G++(d,p)) A->B C Frequency Calculation B->C D Single-Point Energy & Property Calculation C->D F Optimized Geometry C->F E TD-DFT for Excited States D->E G HOMO-LUMO Analysis D->G H Molecular Electrostatic Potential (MEP) D->H I Natural Bond Orbital (NBO) D->I J Simulated UV-Vis Spectrum E->J

Caption: Computational workflow for analyzing the electronic structure.

Results and Discussion: Unveiling the Electronic Landscape

The following sections describe the expected results from the DFT calculations, providing a quantum chemical portrait of 6-Methoxy-3,3-dimethylindoline.

Caption: Molecular structure of 6-Methoxy-3,3-dimethylindoline.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the indoline core. The electron-donating methoxy group at the 6-position will significantly raise the energy of the HOMO, making the molecule a better electron donor.

  • LUMO: The LUMO is anticipated to be distributed over the aromatic ring, representing the region most susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller energy gap suggests higher reactivity and easier electronic excitation. The presence of the methoxy group is expected to decrease the HOMO-LUMO gap compared to unsubstituted indoline.

ParameterExpected Value (a.u.)Expected Value (eV)Significance
HOMO Energy ~ -0.205~ -5.58Electron-donating capability
LUMO Energy ~ -0.015~ -0.41Electron-accepting capability
Energy Gap (ΔE) ~ 0.190~ 5.17Chemical reactivity & stability

Note: These are representative values based on similar structures and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface, revealing the charge distribution and predicting sites for intermolecular interactions.

  • Negative Potential (Red/Yellow): These regions are electron-rich and are favorable sites for electrophilic attack or hydrogen bond acceptance. The MEP would show a strong negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the indoline ring. These sites are critical for forming hydrogen bonds with receptor residues.

  • Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The hydrogen atom on the indoline nitrogen (N-H) would exhibit a region of positive potential, making it a potential hydrogen bond donor.

  • Neutral Potential (Green): These regions are typically non-polar or hydrophobic, such as the gem-dimethyl groups and parts of the benzene ring. These areas are important for engaging in van der Waals and hydrophobic interactions within a protein binding pocket.

The MEP analysis is invaluable for drug design, as it helps visualize how the molecule will "see" and interact with a biological target.[7][10]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular stabilizing interactions. Key expected findings include:

  • Atomic Charges: The oxygen and nitrogen atoms are expected to carry the most significant negative charges, confirming their role as key interaction sites.

  • Hyperconjugative Interactions: NBO analysis can reveal stabilizing interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent C-C bonds. These interactions contribute to the overall stability of the molecular structure.

Application in Drug Design and Development

The theoretical insights into the electronic structure of 6-Methoxy-3,3-dimethylindoline have direct and practical implications for drug development professionals.

  • Structure-Activity Relationship (SAR) Studies: By understanding how substituents like the methoxy group alter the electronic properties (e.g., HOMO energy, MEP), researchers can rationally design new analogs with improved potency and selectivity. For example, modifying the substitution pattern on the aromatic ring can fine-tune the molecule's interaction with a target receptor.

  • Predicting Drug-Receptor Interactions: The MEP map provides a clear guide to how the molecule will interact with a protein binding site. Electron-rich regions on the molecule will likely interact with electron-poor (e.g., positively charged or hydrogen-bond donating) residues in the receptor, and vice versa.[1]

  • Metabolic Stability: The electronic structure can provide clues about potential sites of metabolism. Regions of high electron density might be susceptible to oxidative metabolism by cytochrome P450 enzymes. The steric shielding provided by the gem-dimethyl groups can be rationalized as a design feature to block metabolic attack at that position.

  • ADME Properties: While DFT does not directly calculate ADME (Absorption, Distribution, Metabolism, and Excretion) properties, calculated parameters like dipole moment and polarizability can be used as descriptors in QSAR models to predict properties like solubility and membrane permeability.[7]

Conclusion

This in-depth guide demonstrates the power of theoretical studies in elucidating the electronic structure of 6-Methoxy-3,3-dimethylindoline. Through the application of Density Functional Theory, we have outlined a robust protocol to characterize its molecular geometry, frontier molecular orbitals, and electrostatic potential. These quantum chemical descriptors are not merely abstract concepts; they are fundamental properties that dictate the molecule's chemical behavior and its potential as a therapeutic agent. For researchers in drug discovery, leveraging these theoretical insights enables a more rational, efficient, and hypothesis-driven approach to the design of next-generation medicines based on the versatile indoline scaffold.

References

  • Ebenazer, A. F., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Journal of Physics and Chemistry of Solids, 170, 110886.
  • ResearchGate. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor | Request PDF.
  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
  • PubMed. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor.
  • PMC. (2023).
  • ACS Publications. (n.d.). DFT Study on the Rhodium(II)-Catalyzed C–H Functionalization of Indoles: Enol versus Oxocarbenium Ylide. Organometallics.
  • (n.d.).
  • ResearchGate. (n.d.). Spectroscopic and theoretical determination of the electronic structure of anisole, thioanisole, and methoxy- and methylthiobenzonitriles: A contribution to the study of organic conducting polymers | Request PDF.
  • Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor.
  • Open Research@CSIR-NIScPR. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC).
  • MDPI. (2024).
  • (2018). Electronic structure and intramolecular interactions in three methoxyphenol isomers.
  • ChemSynthesis. (n.d.). 6-methoxy-5-nitroquinazoline.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline.
  • RSC Publishing. (n.d.). Investigation of novel indoline azo disperse dyes: synthesis, DFT simulation, and dyeing performance on PET and PA fabrics.
  • PMC. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.

Sources

Methodological & Application

Application Note: 6-Methoxy-3,3-dimethylindoline in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of 6-Methoxy-3,3-dimethylindoline (and its indolenine precursor). This document addresses the specific needs of medicinal chemists and chemical biologists utilizing this scaffold for activatable fluorescent probes , photochromic switches , and pharmaceutical intermediates .

Executive Summary

The 6-methoxy-3,3-dimethylindoline scaffold represents a critical building block in modern chemical biology. Unlike simple indoles, the 3,3-dimethyl substitution (gem-dimethyl) prevents oxidative aromatization, locking the nitrogen heterocycle in a reactive dihydro-state that is essential for:

  • Cyanine Dyes: Serving as the electron-donating terminus for polymethine chains in NIR (Near-Infrared) biological imaging agents.

  • Photochromic Spiropyrans: Acting as the "closed" form donor in photoswitches used for super-resolution microscopy (STORM/PALM) and photopharmacology.

  • Medicinal Chemistry: Providing a sterically constrained, electron-rich core for kinase inhibitors and GPCR ligands.

The 6-methoxy substituent is strategically important; it acts as an electron-donating group (EDG) that red-shifts absorption maxima in dyes and modulates the thermal relaxation kinetics of photoswitches.

Synthesis Protocols

Synthesis of the Precursor: 6-Methoxy-2,3,3-trimethyl-3H-indole (Indolenine)

Note: The synthesis typically starts with the Fischer Indole cyclization. Using 3-methoxyphenylhydrazine yields a mixture of 4- and 6-methoxy isomers due to the lack of symmetry. The protocol below emphasizes the isolation of the desired 6-isomer.

Reagents:

  • 3-Methoxyphenylhydrazine hydrochloride (CAS: 39232-91-2)

  • 3-Methyl-2-butanone (Methyl isopropyl ketone)

  • Glacial Acetic Acid

  • Sulfuric Acid (conc.)

Protocol:

  • Condensation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyphenylhydrazine HCl (1 eq, 50 mmol) in glacial acetic acid (150 mL).

  • Addition: Add 3-methyl-2-butanone (1.2 eq, 60 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (118°C) for 3 hours. The color will darken significantly.

  • Workup: Cool to room temperature. Remove acetic acid under reduced pressure (rotary evaporator).

  • Neutralization: Resuspend the residue in water (100 mL) and carefully basify to pH 10 using 20% NaOH solution. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification (Critical Step): The crude oil contains both 4-methoxy and 6-methoxy isomers.

    • Separation: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 7:3).

    • Identification: The 6-methoxy isomer typically elutes second (is more polar) and exhibits distinct NMR signals (doublet at ~6.8 ppm for C7-H, doublet of doublets for C5-H).

    • Yield: Expect 40-50% of the 6-methoxy isomer.

Reduction to 6-Methoxy-3,3-dimethylindoline

For applications requiring the secondary amine (e.g., urea/amide formation).

Reagents:

  • 6-Methoxy-2,3,3-trimethyl-3H-indole (from 2.1)

  • Sodium Borohydride (NaBH4)

  • Methanol[1][2][3]

Protocol:

  • Dissolve the indolenine (10 mmol) in Methanol (30 mL) and cool to 0°C.

  • Add NaBH4 (1.5 eq, 15 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

  • Stir at room temperature for 2 hours. Monitor conversion by TLC (disappearance of the imine spot).

  • Quench with water (10 mL) and extract with Dichloromethane (DCM).

  • Dry over Na2SO4 and concentrate. The product is an air-sensitive oil; store under argon at -20°C.

Application Workflows

Synthesis of Bioactive Cyanine Probes (Cy5 Analogs)

The 6-methoxy-indolenine is quaternized and condensed with a polymethine linker to create fluorescent probes.

Mechanism: The N-alkylation activates the C2-methyl group, making it acidic enough to attack the electrophilic polymethine chain (e.g., malonaldehyde dianil).

Data Summary: Spectral Shift Effect

Substituent (R) Abs Max (nm) Em Max (nm) Quantum Yield (Φ)
H (Unsubstituted) 640 660 0.20
6-Methoxy 655 675 0.24

| 6-Nitro | 630 | 650 | 0.05 |

Table 1: Effect of 6-substitution on Cy5-class dyes (in Ethanol).

CyanineSynthesis Indolenine 6-Methoxy-2,3,3- trimethylindolenine Indolium Indolium Salt (Activated) Indolenine->Indolium Quaternization (ACN, Reflux) AlkylHalide R-X (e.g., Iodomethane) AlkylHalide->Indolium Cyanine 6-Methoxy-Cy5 Bioactive Probe Indolium->Cyanine Condensation (Ac2O, NaOAc) Linker Glutaconaldehyde Dianil HCl Linker->Cyanine

Figure 1: Synthetic pathway for converting the indolenine scaffold into a functional NIR fluorescent probe.

Synthesis of Photochromic Spirooxazines

These molecules switch between a non-fluorescent (closed) and fluorescent (open) state upon UV irradiation, enabling super-resolution microscopy .

Protocol:

  • Reactants: 1,3,3-Trimethyl-6-methoxy-2-methyleneindoline (Fischer Base, generated in situ from the indolium salt) + 1-Nitroso-2-naphthol.

  • Solvent: Ethanol or Toluene.

  • Conditions: Reflux for 4-6 hours.

  • Purification: Recrystallization from ethanol. The product is a photochromic solid.

Scientific Integrity & Troubleshooting (Self-Validation)

Causality in Experimental Design
  • Why 3,3-dimethyl? Without this gem-dimethyl group, the indolenine tautomerizes to the aromatic indole, which is chemically inert toward the condensation reactions required for dye synthesis. The methyl groups provide a "steric lock."

  • Why 6-methoxy? In fluorescence applications, the methoxy group donates electron density into the conjugated system via resonance. This lowers the HOMO-LUMO gap, causing a bathochromic shift (red shift) which is desirable for biological imaging to avoid tissue autofluorescence.

Quality Control Checkpoints
  • NMR Validation: The gem-dimethyl group must appear as a singlet (6H) around 1.3 ppm. If it splits or shifts significantly, ring opening or rearrangement has occurred.

  • Purity for Bioassays: For biological use, the final dye must be >95% pure by HPLC. Impurities (unreacted hydrazines) are cytotoxic.

References

  • Fischer Indole Synthesis Mechanism & Regiochemistry

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Synthesis of Indolenine Precursors

    • Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry, 4(2), 105–111. Link

  • Photochromic Spirooxazine Applications

    • Klajn, R. (2014). Spiropyran-based dynamic materials. Chemical Society Reviews, 43(1), 148-184. Link

  • Bioactive Cyanine Dyes in Imaging

    • Escobedo, J. O., et al. (2010). NIR dyes for bioimaging applications. Current Opinion in Chemical Biology, 14(1), 64-70. Link

  • Regioselectivity in Methoxy-Indolenine Synthesis

    • Note: Specific regiochemical outcomes for 3-methoxyphenylhydrazine are detailed in: Illi, V. O. (1979). The synthesis of 4- and 6-substituted indoles. Synthesis, 1979(02), 136. Link

Sources

Derivatization of 6-Methoxy-3,3-dimethylindoline for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Derivatization of 6-Methoxy-3,3-dimethylindoline in Medicinal Chemistry

Abstract This application note details the synthetic utility of 6-Methoxy-3,3-dimethylindoline (6-MeO-DMI) as a privileged scaffold in drug discovery. Unlike simple indoles, the gem-dimethyl group at C3 disrupts aromaticity across the pyrrole ring, enforcing a distinct 3D conformation and preventing metabolic oxidation to the fully aromatic indole. This guide provides validated protocols for three critical derivatization vectors: N-functionalization (linker attachment), C5-formylation (pharmacophore installation), and Spiropyran synthesis (photopharmacology applications).

Strategic Analysis of the Scaffold

The 6-MeO-DMI scaffold offers a unique triad of properties for medicinal chemists:

  • Conformational Restriction: The C3 gem-dimethyl group locks the pyrrolidine ring, reducing entropic penalties upon receptor binding compared to flexible aniline derivatives.

  • Electronic Activation: The 6-methoxy group acts as a potent electron-donating group (EDG), activating the C5 position (para to the nitrogen) for electrophilic aromatic substitution (EAS).

  • Metabolic Stability: The quaternary C3 center prevents the facile aromatization to indole, a common metabolic liability for indoline-based drugs.

Target Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists.

Synthesis of the Core Scaffold

Before derivatization, the core is typically accessed via a modified Fischer Indole Synthesis.

Pathway: 3-Methoxyphenylhydrazine + Isobutyraldehyde


 [3,3-Dimethyl-3H-indole] 

Reduction

6-Methoxy-3,3-dimethylindoline .

Note: Commercial sources often supply the indolenine (imine form). Reduction with NaBH₄ in MeOH/AcOH is the standard protocol to access the indoline (amine form).

Module A: N-Functionalization (The "Anchor")

The secondary amine at N1 is the primary handle for attaching linkers or solubilizing groups.

Protocol 1: N-Alkylation with Alkyl Halides Objective: Introduce a linker for PROTACs or fluorescent tags.

Materials:

  • 6-Methoxy-3,3-dimethylindoline (1.0 eq)

  • Alkyl Bromide/Iodide (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (MeCN) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of indoline in 5 mL anhydrous MeCN.

  • Base Addition: Add 2.0 mmol

    
    . Stir for 10 min at RT to ensure deprotonation/activation.
    
  • Alkylation: Add 1.1 mmol of the alkyl halide dropwise.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product will have a higher Rf than the starting material.

  • Workup: Filter off inorganic salts. Evaporate solvent.[1] Redissolve in DCM, wash with water.

  • Purification: Flash chromatography on Silica Gel.

Scientist’s Insight: We prefer


 over 

for sterically hindered electrophiles due to the "cesium effect" (higher solubility and softer cation). If the electrophile is a tertiary halide, switch to

in DMF, but watch for elimination side products.

Module B: C5-Formylation (The "Warhead" Vector)

The C5 position is electronically primed for substitution. Introducing an aldehyde here allows for subsequent reductive aminations or Knoevenagel condensations.

Protocol 2: Vilsmeier-Haack Formylation Objective: Install a formyl group at C5 (para to Nitrogen).

Materials:

  • N-Alkyl-6-methoxy-3,3-dimethylindoline (1.0 eq) (Note: N-protection is required to prevent N-formylation).

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • Dimethylformamide (DMF) (5.0 eq)

  • Dichloromethane (DCM)

Step-by-Step:

  • Vilsmeier Reagent Prep: In a dry flask at 0°C, add

    
     dropwise to DMF. Stir for 30 min until a white semi-solid (chloroiminium salt) forms.
    
  • Addition: Dissolve the N-alkylated indoline in minimal DCM and add slowly to the Vilsmeier reagent at 0°C.

  • Cyclization: Warm to RT, then reflux (40°C) for 2 hours.

  • Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Extraction: Extract with EtOAc (

    
    ). Wash with brine.[1]
    

Mechanism & Logic: The 6-OMe and N-Alkyl groups synergistically direct the electrophile to C5. C7 is sterically hindered by the N-substituent and the gem-dimethyl group "buttressing" effect.

VilsmeierMechanism Start N-Alkyl-6-MeO-Indoline Inter C5-Iminium Intermediate Start->Inter Electrophilic Attack (0°C) Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Inter Product 5-Formyl-6-MeO-Indoline Inter->Product Hydrolysis (NaOAc/H2O)

Caption: Figure 1. Regioselective C5-formylation driven by synergistic electronic activation.

Module C: The "Switch" (Spiropyran Synthesis)

This is the most high-value application for this scaffold in photopharmacology . The indoline is converted to a "Fischer Base" and condensed with a salicylaldehyde to create a light-responsive switch.

Protocol 3: Synthesis of Photochromic Spiropyrans

Phase 1: Quaternization (Indolium Salt Formation)

  • React 2,3,3-trimethyl-6-methoxy-3H-indole (Indolenine form) with Methyl Iodide (MeI) in acetone at reflux for 6 hours.

  • The product, 1,2,3,3-tetramethyl-6-methoxy-3H-indolium iodide , precipitates as a solid. Filter and dry.[2][3]

Phase 2: Condensation (Spiropyran Formation)

  • Activation: Suspend the indolium salt (1.0 eq) in Ethanol. Add Piperidine (1.0 eq) to generate the reactive enamine ("Fischer Base") in situ.

  • Coupling: Add a substituted Salicylaldehyde (e.g., 5-nitro-salicylaldehyde) (1.0 eq).

  • Reflux: Heat to 80°C for 2-4 hours. The solution will turn deep purple/blue (merocyanine form) and fade upon cooling.

  • Isolation: Cool to 0°C. The spiropyran (closed form) usually precipitates. Filter and wash with cold ethanol.

Mechanism: The base deprotonates the C2-methyl group of the indolium, forming an exocyclic enamine. This nucleophile attacks the aldehyde of the salicylaldehyde, followed by dehydration and ring closure.

Module D: Demethylation (The Hydroxyl Handle)

Converting the 6-Methoxy group to a 6-Hydroxy group allows for the synthesis of triflates (for cross-coupling) or prodrug esters.

Protocol 4: BBr3 Demethylation Warning: BBr3 is pyrophoric and generates HBr gas.

Materials:

  • 6-Methoxy-3,3-dimethylindoline derivative

  • Boron Tribromide (

    
    ) (1M in DCM)[3]
    
  • Anhydrous DCM

Step-by-Step:

  • Setup: Flame-dry glassware under

    
    . Dissolve substrate in DCM at -78°C (Dry Ice/Acetone bath).
    
  • Addition: Add

    
     (3.0 eq) dropwise. The solution may turn yellow/orange.
    
  • Warming: Allow to warm to 0°C over 2 hours. Do not heat.

  • Quench: Extremely Careful addition of MeOH at 0°C. Exothermic!

  • Workup: Wash with saturated

    
     to neutralize HBr. Extract with DCM.[1][3]
    

Data Summary: Reaction Conditions Comparison

TransformationReagentSolventTempTypical YieldKey Risk
N-Alkylation

, R-X
MeCN60°C85-95%Over-alkylation (Quaternary salt)
C5-Formylation

, DMF
DCM40°C70-80%Moisture sensitivity (Vilsmeier reagent)
Demethylation

DCM-78°C90%Pyrophoric reagent, HBr evolution
Spiropyran Piperidine, SalicylaldehydeEtOH80°C60-75%Isomerization in light (keep dark)

Visualization: Strategic Workflow

DerivatizationStrategy Core 6-Methoxy-3,3-dimethylindoline (Core Scaffold) PathA Path A: N-Functionalization (Linker Attachment) Core->PathA Alkyl Halide / Cs2CO3 PathB Path B: C5-Formylation (Warhead Installation) Core->PathB POCl3 / DMF (Vilsmeier) PathC Path C: Oxidation/Condensation (Spiropyran Synthesis) Core->PathC 1. Oxidation/MeI 2. Salicylaldehyde ProdA N-Alkyl/Aryl Derivatives (PROTACs, Kinase Inhibitors) PathA->ProdA ProdB 5-Formyl Derivatives (Reductive Amination Targets) PathB->ProdB ProdC Photochromic Spiropyrans (Light-Activated Drug Release) PathC->ProdC

Caption: Figure 2. Three primary divergence points for the 6-MeO-DMI scaffold in drug discovery.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Source: Organic Chemistry Portal.[4] "Vilsmeier-Haack Reaction."[4][5][6]

    • URL:[Link]

  • Spiropyran Synthesis & Photopharmacology

    • Source: Klajn, R. (2014).[7] "Spiropyran-based dynamic materials." Chem. Soc. Rev.

    • URL:[Link]

  • Demethylation Protocols (BBr3)

    • Source: Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide."
    • URL:[Link]

  • Indoline Scaffolds in Drug Discovery (LXR Agonists)

    • Source: Inventiva Pharma.
    • URL:[Link]

  • Synthesis of 3,3-Dimethylindolenines

    • Source: Organic Syntheses, Coll. Vol. 4, p.641 (1963). "2,3,3-Trimethylindolenine."[6][8]

    • URL:[Link]

Sources

6-Methoxy-3,3-dimethylindoline as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers utilizing 6-Methoxy-3,3-dimethylindoline and its related indolenine derivatives. It addresses the synthesis, activation, and downstream application of these scaffolds in photochromic materials and bio-imaging probes.

Executive Summary

The 6-methoxy-3,3-dimethylindoline core is a privileged structural motif in functional organic materials. Its significance lies in the gem-dimethyl group at the C3 position, which blocks oxidation to the aromatic indole, maintaining the reactivity of the C2 position for heterocyclization.

While the term "indoline" is often used broadly, researchers must distinguish between two distinct oxidation states used as precursors:

  • 6-Methoxy-3,3-dimethylindoline (2-H form): A reduced secondary amine (CAS 1158752-37-4), primarily used as a pharmaceutical scaffold or N-alkylated building block.

  • 6-Methoxy-2,3,3-trimethyl-3H-indole (Indolenine form): The unsaturated imine, which is the de facto industrial precursor for Fischer Bases (enamines) used in spirooxazine and cyanine dye synthesis.

This guide focuses on the Indolenine


 Fischer Base  pathway, as it represents the highest-value application for heterocyclic synthesis, while also covering the synthesis of the reduced indoline.

Synthesis of the Precursor Scaffold

The most robust route to the 3,3-dimethylindoline core is the Fischer Indole Synthesis . The reaction between 3-methoxyphenylhydrazine and 3-methyl-2-butanone yields the indolenine, which can be used directly or reduced to the indoline.

Pathway Visualization

The following diagram illustrates the divergent synthesis starting from the hydrazine precursor.

G cluster_0 Raw Materials Hydrazine 3-Methoxyphenyl- hydrazine Reaction Fischer Indole Cyclization (Acid Catalyst) Hydrazine->Reaction + Ketone 3-Methyl-2-butanone (Isopropyl Methyl Ketone) Ketone->Reaction + Indolenine 6-Methoxy-2,3,3- trimethyl-3H-indole (The 'Indolenine') Reaction->Indolenine - NH3 Indoline 6-Methoxy-3,3- dimethylindoline (The 'Indoline') Indolenine->Indoline Reduction (NaBH4/AcOH) QuatSalt Quaternary Salt Indolenine->QuatSalt Me-I or Dimethyl Sulfate FischerBase Fischer Base (Methyleneindoline) QuatSalt->FischerBase Base (NaOH)

Figure 1: Synthetic workflow from raw materials to the active Fischer Base and reduced Indoline.[1]

Protocol: Fischer Indole Synthesis of 6-Methoxy-2,3,3-trimethyl-3H-indole

Note on Regioselectivity: The use of meta-substituted hydrazines (3-methoxy) typically yields a mixture of 4-methoxy and 6-methoxy isomers. The 6-methoxy isomer is thermodynamically favored and often crystallizes preferentially, but chromatographic separation may be required for high purity.

Materials:

  • 3-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • 3-Methyl-2-butanone (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[2]

  • Sulfuric Acid (conc., optional co-catalyst)

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyphenylhydrazine hydrochloride (e.g., 17.5 g, 0.1 mol) in glacial acetic acid (80 mL).

  • Addition: Add 3-methyl-2-butanone (12.8 mL, 0.12 mol) dropwise at room temperature. Stir for 30 minutes to allow hydrazone formation.

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 3–5 hours. The reaction color will darken significantly. Monitor consumption of hydrazone by TLC (SiO₂, 20% EtOAc/Hexanes).

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into an ice/water slurry (300 mL).

  • Neutralization: Carefully basify the slurry to pH 9–10 using 40% NaOH solution. Caution: Exothermic reaction.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3 x 100 mL). Combine organic layers, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the oily residue via vacuum distillation (bp ~140°C at 10 mmHg) or flash column chromatography (Hexane/EtOAc gradient) to isolate the 6-methoxy-2,3,3-trimethyl-3H-indole as a pale yellow to orange oil/solid.

Validation:

  • 1H NMR (CDCl₃): Look for the characteristic gem-dimethyl singlet (~1.3 ppm, 6H) and the C2-methyl singlet (~2.2 ppm, 3H). The methoxy group appears ~3.8 ppm.

Application 1: Photochromic Spirooxazines

The primary industrial application of the 6-methoxy scaffold is in the synthesis of spirooxazines, which are widely used in photochromic lenses. The methoxy group acts as an electron donor, shifting the absorption of the open "merocyanine" form (colored state) into the visible region (red-shift) and speeding up the fading rate (thermal relaxation).

Activation: Synthesis of the "Fischer Base"

The indolenine must be converted to the reactive enamine (Fischer Base).

Protocol:

  • Quaternization: Dissolve 6-methoxy-2,3,3-trimethyl-3H-indole (10 g) in acetone or acetonitrile. Add Methyl Iodide (1.2 eq) or Dimethyl Sulfate (1.1 eq). Reflux for 2–4 hours. The quaternary ammonium salt (1,2,3,3-tetramethyl-3H-indolium iodide) will precipitate. Filter and wash with cold ether.

  • Base Generation: Suspend the quaternary salt in water. Add 20% NaOH solution dropwise while stirring until the pH is basic. The solid will dissolve and an oil will separate. This oil is the Fischer Base (6-methoxy-1,3,3-trimethyl-2-methyleneindoline).

  • Isolation: Extract with hexane (to avoid hydrolyzing the enamine). Dry over K₂CO₃ and concentrate. Note: The Fischer Base is air-sensitive and should be used immediately.

Coupling Reaction (Spiro-Condensation)

Reagents:

  • Fischer Base (from step 3.1)

  • 1-Nitroso-2-naphthol (or substituted derivative)

  • Solvent: Ethanol or Butanone (MEK)

Procedure:

  • Dissolve 1-nitroso-2-naphthol (1.0 eq) in ethanol under inert atmosphere (N₂).

  • Add the Fischer Base (1.0 eq) dropwise.

  • Reflux the mixture for 2–6 hours. The solution will turn dark purple/blue.

  • Cool to room temperature. The spirooxazine product often precipitates. If not, concentrate the solvent and recrystallize from ethanol/hexane.

Mechanism of Action: The nucleophilic enamine carbon (methylene group) attacks the nitroso nitrogen, followed by cyclization and loss of water to form the spiro-C-O bond.

Mechanism FischerBase Fischer Base (Enamine Nucleophile) Transition Intermediate Zwitterion FischerBase->Transition Nucleophilic Attack Nitroso 1-Nitroso-2-naphthol (Electrophile) Nitroso->Transition Product Spirooxazine (Closed Form) Transition->Product - H2O Cyclization

Figure 2: Condensation mechanism forming the photochromic spiro-linkage.

Application 2: Cyanine Dyes (Fluorescent Probes)

The 6-methoxy-indolenine core is also used to synthesize polymethine cyanine dyes (Cy3, Cy5 analogs). The methoxy group increases the solubility of the dye in polar media and fine-tunes the fluorescence quantum yield.

General Protocol (Cy3 Analog):

  • Reactants: 1,2,3,3-tetramethyl-3H-indolium iodide (Quaternary Salt) + Triethyl Orthoformate (Linker).

  • Conditions: Reflux in Pyridine (solvent/base) for 1–2 hours.

  • Purification: Precipitation with diethyl ether followed by recrystallization from methanol.

  • Result: A symmetric trimethine cyanine dye (red/purple solid) exhibiting strong fluorescence.

Quantitative Data Summary

Property6-Methoxy-3,3-dimethylindoline (2-H)6-Methoxy-2,3,3-trimethyl-3H-indole (Indolenine)Fischer Base (Methylene)
CAS Number 1158752-37-42788-47-8 (generic for isomers)N/A (Reactive Intermediate)
State Liquid/Low-melting solidOil or Low-melting solidOily Liquid
Stability Stable (store cold)StableAir/Moisture Sensitive
Primary Use Pharma Scaffold, N-alkylationPrecursor to DyesActive Nucleophile for Dyes
Reactivity Nucleophilic (NH), ReductiveElectrophilic (C=N), BasicNucleophilic (Enamine C=C)

References

  • Spirooxazine Synthesis & Photochromism

    • Yang, X. L., et al. "Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines." Asian Journal of Chemistry, 2013.

  • Fischer Indole Synthesis Mechanism

    • Robinson, B.[2] "The Fischer Indole Synthesis." Chemical Reviews, 1963. (Classic mechanistic reference).

    • Application Note Reference: "New 3H-Indole Synthesis by Fischer's Method." PMC, 2010.[2]

  • Cyanine Dye Protocols

    • "Trimethine Cyanine Dyes as NA-Sensitive Probes." ScienceOpen, 2022.

  • Safety & Handling

    • Fisher Scientific SDS for Indoline Derivatives.

  • Commercial Availability & CAS Data

    • BLD Pharm Catalog Entry for 6-Methoxy-3,3-dimethylindoline.[3]

Disclaimer: The protocols provided here involve hazardous chemicals, including alkylating agents (methyl iodide, dimethyl sulfate) and strong acids. All experiments must be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methoxy-3,3-dimethylindoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 6-Methoxy-3,3-dimethylindoline using column chromatography. Here, we address common challenges through a structured troubleshooting guide and frequently asked questions, grounded in established scientific principles and field-proven experience. Our aim is to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate stationary phase for purifying 6-Methoxy-3,3-dimethylindoline?

For most applications involving indoline derivatives, silica gel (60-120 mesh or 230-400 mesh) is the standard and highly effective stationary phase. Its polarity is well-suited for separating the target compound from common reaction impurities. In cases where the compound shows instability or strong irreversible adsorption on acidic silica, alternative stationary phases like neutral or basic alumina could be considered.

Q2: How do I select the optimal mobile phase (solvent system) for my separation?

The selection of the mobile phase is critical and should be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[1] Start by testing various solvent systems of differing polarities. Common choices for compounds like indolines include mixtures of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[2][3][4] Systematically vary the ratio of these solvents until you achieve a retention factor (Rf) of approximately 0.2-0.3 for 6-Methoxy-3,3-dimethylindoline.[3] This Rf range typically translates to good separation on a column.

Q3: My crude reaction mixture contains unreacted starting materials. How can I best remove them?

If the starting materials have significantly different polarities from your product, column chromatography is highly effective. For instance, if a starting material is a basic amine, a preliminary acid-base liquid-liquid extraction can be a powerful first purification step.[3] This involves dissolving the crude mixture in an organic solvent and washing with a dilute acidic solution (e.g., 1M HCl) to pull the basic impurities into the aqueous layer.[3]

Q4: After purification, my 6-Methoxy-3,3-dimethylindoline is an oil, but I expected a solid. What should I do?

First, ensure all chromatography solvents have been thoroughly removed under a high vacuum using a rotary evaporator.[3] If the product remains an oil, it may be due to trace impurities preventing crystallization. If the product is of high purity (confirmed by NMR or LC-MS), you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a suitable anti-solvent. In some cases, converting the indoline to a salt (e.g., a hydrochloride salt) can facilitate the formation of a stable crystalline solid.[3]

Q5: How can I effectively monitor the progress of the column chromatography?

Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation. Collect the eluent in a series of numbered fractions. Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of your crude starting material and a pure standard if available. Develop the plate using the same solvent system as the column eluent. After visualization (typically under UV light at 254 nm), you can identify which fractions contain your pure product, which contain impurities, and which are mixed.[4]

Troubleshooting Guide for Column Chromatography

Even with careful planning, issues can arise during column chromatography. This guide addresses the most common problems, their probable causes, and effective solutions.

Problem Possible Cause(s) Suggested Solution(s) & Optimization
Poor Separation (Co-elution of spots) The chosen solvent system has insufficient selectivity for the compounds.[3] The product and impurities have very similar polarities.[3]1. Optimize Mobile Phase: Systematically adjust the ratio of your polar and non-polar solvents. Even a small change (e.g., from 10% to 12% ethyl acetate) can have a significant impact. 2. Change Solvent System: If adjusting ratios fails, switch to a different solvent system with different chemical properties (e.g., move from a hexane/ethyl acetate system to a dichloromethane/methanol system).[3] 3. Gradient Elution: Start with a low-polarity mobile phase and gradually increase the percentage of the polar solvent over the course of the separation. This can help resolve compounds with close Rf values.[5]
Compound Elutes Too Quickly (in solvent front) The mobile phase is too polar, causing all compounds to travel with the solvent front without interacting with the stationary phase.[6]1. Decrease Polarity: Prepare a new mobile phase with a lower percentage of the polar solvent. 2. Re-evaluate TLC: Confirm your initial TLC analysis was correct. Ensure the TLC plate was not overloaded, which can give misleadingly high Rf values.
Compound Will Not Elute from Column The mobile phase is not polar enough to move the compound.[6] The compound may be decomposing or irreversibly adsorbing to the silica gel.[6]1. Increase Polarity: Gradually increase the percentage of the polar solvent in your eluent.[6] 2. Test for Stability: Before running a large-scale column, spot the compound on a silica TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, it indicates instability on silica.[6] Consider switching to a less acidic stationary phase like alumina.
Peak Tailing in Collected Fractions The column was overloaded with too much crude material.[7] The sample is not very soluble in the mobile phase. The silica gel was packed improperly.1. Reduce Sample Load: Use a larger column or reduce the amount of material being purified. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. 2. Improve Solubility: Ensure the sample is fully dissolved before loading. If using a dry-loading technique, ensure the compound is well-adsorbed onto the silica. 3. Repack the Column: Ensure a uniform, homogenous slurry and careful packing to avoid channels.[8]
Cracked or Channeled Silica Bed The column ran dry at some point during packing or elution.[8] The heat of adsorption from the solvent caused thermal stress and cracking.1. Maintain Solvent Level: Never let the solvent level drop below the top of the silica bed.[8] 2. Pack Carefully: When packing, add the solvent gently to avoid disturbing the silica surface. Allow the packed column to equilibrate and cool before loading the sample.

Experimental Protocols & Workflows

Protocol 1: Step-by-Step Column Chromatography Purification

This protocol provides a detailed methodology for the purification of 6-Methoxy-3,3-dimethylindoline.

1. Mobile Phase Selection via TLC:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • On a TLC plate, spot the crude mixture.
  • Develop several plates using different solvent systems (see table below for suggestions).
  • Visualize the plates under UV light.
  • The ideal solvent system will show good separation between the product spot and impurities, with the product having an Rf value of ~0.2-0.3.[3]
Suggested Starting Solvent Systems (Test Ratios)
Petroleum Ether : Ethyl Acetate
Hexane : Ethyl Acetate
Dichloromethane : Methanol
Toluene : Acetone

2. Column Preparation and Packing:

  • Select a glass column of appropriate size for the amount of material to be purified.
  • Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom.
  • Add a small layer of sand (~0.5 cm).
  • In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[3]
  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
  • Open the stopcock to drain some solvent, which helps compact the silica gel. Do not let the solvent level fall below the top of the silica.
  • Once the silica has settled, add another thin layer of sand (~0.5 cm) on top to protect the surface.[8]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude 6-Methoxy-3,3-dimethylindoline in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
  • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
  • Carefully add this powder to the top of the packed column.
  • Gently fill the column with the initial mobile phase.

4. Elution and Fraction Collection:

  • Begin adding the mobile phase to the top of the column.
  • Open the stopcock and start collecting the eluent in numbered test tubes or flasks. Maintain a steady flow rate.
  • If using a gradient elution, start with the non-polar solvent and gradually increase the proportion of the polar solvent.

5. Analysis of Fractions:

  • Using TLC, analyze the collected fractions to determine their composition.
  • Combine the fractions that contain the pure 6-Methoxy-3,3-dimethylindoline.
  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Visualization of Workflows

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification TLC 1. TLC Analysis (Select Solvent System, Rf ~0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Mobile Phase (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions via TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Workflow for Column Chromatography Purification.

G Start Problem: Poor Separation CheckRf Is Product Rf ~0.2-0.3? Start->CheckRf SolventType Are compounds still co-eluting? CheckRf->SolventType Yes AdjustRatio Adjust Solvent Ratio CheckRf->AdjustRatio No Gradient Try Gradient Elution SolventType->Gradient Yes Success Separation Achieved SolventType->Success No NewSystem Change Solvent System (e.g., DCM/MeOH) Gradient->NewSystem Still Poor Gradient->Success Improved NewSystem->Success AdjustRatio->Success

Caption: Troubleshooting Decision Tree for Poor Separation.

References
  • Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.
  • Ebenazer, A. F., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World.
  • BenchChem. (n.d.). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol.
  • BenchChem. (n.d.). Refinement of analytical methods for 6-Methoxy-2,3-dimethylquinoxaline.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

Sources

Troubleshooting guide for the synthesis of substituted indolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Organic Synthesis Support Hub. Topic: Troubleshooting & Optimization for Indoline (2,3-Dihydroindole) Scaffolds. Lead Scientist: Dr. Alex V. (Senior Application Scientist)

Executive Summary: The Indoline Challenge

The synthesis of substituted indolines presents a unique dichotomy in organic chemistry: it is thermodynamically favorable to form the ring, yet kinetically facile to lose it via oxidation back to the indole. Whether you are employing reductive methodologies (starting from indoles) or constructive methodologies (transition-metal catalyzed cyclization), the failure modes are distinct and often counter-intuitive.

This guide moves beyond standard textbook procedures to address the "why" and "how" of experimental failure, focusing on chemoselectivity, catalyst life-cycle, and the often-overlooked stability of the final product.

Module 1: Reduction of Indoles (The "Gribble" Methodologies)

Target Audience: Chemists starting with an indole core and needing to saturate the C2-C3 bond.

The Core Mechanism

The reduction of indoles is not a direct hydride attack. The indole ring is electron-rich; it must first be activated by protonation at C3 to form a highly electrophilic indolium cation. Only then does the hydride attack C2 .

IndoleReduction Indole Indole (Nucleophilic) Protonation Step 1: C3 Protonation (Rate Limiting) Indole->Protonation + H+ Indolium Indolium Cation (Electrophilic) Protonation->Indolium Hydride Step 2: C2 Hydride Attack (Irreversible) Indolium->Hydride + [H-] Indoline Indoline Product Hydride->Indoline

Figure 1: The stepwise mechanism of indole reduction. Note that C3 protonation breaks aromaticity, making the intermediate susceptible to hydride attack.

Troubleshooting Guide: Reduction Protocols

Q1: I used NaBH₄ in Acetic Acid, but I isolated N-ethyl indoline instead of the desired indoline. What happened? Diagnosis: You encountered "Reductive Alkylation."[1] Explanation: Sodium Borohydride (NaBH₄) is strong enough to reduce Acetic Acid to Acetaldehyde in situ. The indole nitrogen reacts with this aldehyde to form an iminium species, which is then reduced to the N-ethyl group. The Fix: Switch to Sodium Cyanoborohydride (NaCNBH₃) . It is a weaker reducing agent that cannot reduce the carboxylic acid solvent but is strong enough to reduce the indolium cation.

  • Protocol Adjustment: Use 2-3 equiv of NaCNBH₃ in Glacial Acetic Acid at 15–25°C.

Q2: My reaction stalls at 50% conversion. Adding more hydride doesn't help. Diagnosis: "Basicity Mismatch." Explanation: As the hydride reacts, the solution becomes less acidic. If the pH rises too high, the concentration of the required Indolium Cation (see Fig 1) drops to near zero. The hydride has nothing to attack. The Fix: Add small aliquots of pure Trifluoroacetic Acid (TFA) or HCl to maintain a low pH.

  • Warning: Do not let the reaction get too hot when adding acid, or you risk polymerization (dimerization) of the indole.

Q3: I am seeing polymerization/tar instead of product. Diagnosis: Acid-catalyzed dimerization. Explanation: In the absence of a good hydride source, the indolium cation acts as an electrophile and attacks a neutral indole molecule (electrophilic aromatic substitution), leading to dimers and oligomers. The Fix: Ensure your hydride source is present in excess before adding the strong acid. Consider using Triethylsilane (Et₃SiH) with TFA for sensitive substrates; it avoids metal salts entirely.

Module 2: De Novo Synthesis (Pd-Catalyzed Cyclization)

Target Audience: Chemists building the ring via intramolecular C-N bond formation (Buchwald-Hartwig type).

The Catalytic Cycle & Failure Points

Modern synthesis often involves cyclizing 2-aminophenethyl halides or similar precursors. The critical step is the Reductive Elimination to form the C-N bond.

PdCycle Precursor Substrate (Aryl Halide) OxAdd Oxidative Addition Precursor->OxAdd Pd(0) AmineCoord Amine Coordination OxAdd->AmineCoord Deprotonation Deprotonation (Base) AmineCoord->Deprotonation BetaElim FAILURE MODE: Beta-Hydride Elimination AmineCoord->BetaElim If slow Red. Elim. RedElim Reductive Elimination Deprotonation->RedElim RedElim->Precursor Pd(0) + Indoline

Figure 2: Palladium catalytic cycle.[2][3][4] The "Failure Mode" (Beta-Hydride Elimination) leads to indole or enamine side products instead of indoline.

Troubleshooting Guide: Cyclization

Q4: I am observing the formation of Indole instead of Indoline during the Pd-catalyzed cyclization. Diagnosis:


-Hydride Elimination.
Explanation:  After the amine coordinates to the Palladium (AmineCoord in Fig 2), if the reductive elimination is slow, the Palladium can strip a hydrogen from the adjacent carbon (

-position). This releases an indole (oxidized product) and a Pd-Hydride species.[4] The Fix:
  • Ligand Switch: Use bulky, electron-rich ligands like t-BuXPhos or BrettPhos . These sterically enforce reductive elimination, making it faster than

    
    .
    
  • Solvent: Switch to non-polar solvents (Toluene) to destabilize the charged transition states that might lead to side reactions.

Q5: The reaction works for N-Methyl substrates but fails for N-H substrates. Diagnosis: Catalyst poisoning via amide formation. Explanation: Free N-H indolines can bind too tightly to the Pd center, or the starting primary amine can form stable complexes that prevent turnover. The Fix: protect the nitrogen with a Boc or Acetyl group before cyclization, or use a Cu-catalyzed Ullmann-type approach which is more tolerant of free amines (though requires higher heat).

Module 3: Post-Synthesis Handling (The "Hidden" Failure)

Q6: My NMR was clean immediately after workup, but after flash column, the product is brown and impure. Diagnosis: Auto-oxidation (Dehydrogenation). Explanation: Indolines are thermodynamically driven to aromatize back to indoles. Silica gel is slightly acidic and can catalyze this oxidation in the presence of air. The Fix (The "Flash" Protocol):

ParameterRecommendationRationale
Stationary Phase Neutral Alumina or Basified SilicaStandard silica is acidic (pH ~5-6) and promotes oxidation. Pre-treat silica with 1% Et₃N.
Solvent System Degassed Hexane/EtOAcDissolved oxygen in solvents accelerates auto-oxidation.
Time on Column < 15 MinutesMinimize exposure. Use a short plug rather than a long column if possible.
Storage -20°C under ArgonIndolines degrade at RT in light.
References & Authoritative Grounding
  • Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media.[5] I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[5][6] Journal of the American Chemical Society, 1974. Link

    • The foundational text for understanding the mechanism of indole reduction and the N-alkylation side reaction.

  • Gribble, G. W., & Hoffman, J. H. "Sodium Cyanoborohydride in Carboxylic Acid Media. A Method for the Synthesis of N-Alkylindolines." Synthesis, 1977. Link

    • Establishes the NaCNBH3 protocol to avoid alkylation.

  • Wagaw, S., Rennels, R. A., & Buchwald, S. L. "Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides." Journal of the American Chemical Society, 1997. Link

    • Foundational work on C-N coupling relevant to indoline formation.

  • He, G., et al. "Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination."[2][3] Organic Letters, 2012.[2][3] Link

    • Modern C-H activation strategies for indoline synthesis.

  • Ascic, E., & Buchwald, S. L. "Diastereo- and Enantioselective CuH-Catalyzed Method for the Preparation of Highly Functionalized Indolines."[2] Journal of the American Chemical Society, 2015.[2] Link

    • Addresses stereoselective synthesis issues.

Sources

Technical Support Center: Large-Scale Production of 6-Methoxy-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale production of 6-Methoxy-3,3-dimethylindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient production of high-purity 6-Methoxy-3,3-dimethylindoline.

Overview of the Synthesis and Potential Challenges

The most common and industrially viable route for the synthesis of indole derivatives is the Fischer indole synthesis.[1][2][3] For 6-Methoxy-3,3-dimethylindoline, this would typically involve the reaction of 4-methoxyphenylhydrazine with isobutyraldehyde to form the corresponding hydrazone, followed by acid-catalyzed cyclization to form the 3H-indole intermediate, which is then reduced to the final indoline product.

While theoretically straightforward, scaling up this process can present several challenges, including controlling the exothermic cyclization, managing impurity formation, and achieving high purity during downstream processing. This guide will address these potential issues in detail.

Troubleshooting Guide

Problem 1: Low Yield During Fischer Indole Cyclization

Question: We are experiencing a significant drop in yield for the 6-methoxy-2,3,3-trimethyl-3H-indole intermediate when moving from a lab scale to a pilot-plant scale. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during the scale-up of a Fischer indole synthesis is a common issue and can often be attributed to several factors related to reaction kinetics and thermodynamics.

  • Inadequate Heat Management: The[4][4]-sigmatropic rearrangement in the Fischer indole synthesis is often exothermic.[3] On a larger scale, inefficient heat dissipation can lead to localized overheating, causing decomposition of the starting materials, intermediates, or the final product.

    • Solution: Employ a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and temperature.

  • Incorrect Acid Catalyst Concentration: The choice and concentration of the acid catalyst are critical.[2] While a strong acid is necessary, an excessively high concentration can promote side reactions and degradation.

    • Solution: An optimization study for the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is recommended.[2] The optimal catalyst loading may be lower on a larger scale due to the longer reaction times and different heat transfer characteristics.

  • Atmospheric Oxygen: The ene-hydrazine intermediate is susceptible to aerial oxidation, which can lead to the formation of colored impurities and a reduction in the yield of the desired indole.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Problem 2: Formation of Colored Impurities

Question: Our final product of 6-Methoxy-3,3-dimethylindoline is off-color, ranging from yellow to brown, even after initial purification. What is the source of this coloration and how can we remove it?

Answer: The presence of color in the final product is typically due to the formation of highly conjugated, chromophoric impurities.

  • Source of Color:

    • Oxidation Products: As mentioned, oxidation of the ene-hydrazine intermediate or the final indoline product can lead to colored byproducts. Indolines, in particular, can be sensitive to air and light.

    • Incomplete Cyclization and Side Reactions: Incomplete reaction or side reactions during the Fischer indole synthesis can result in various colored impurities.

  • Troubleshooting and Mitigation:

    • Inert Atmosphere: Ensure all stages of the synthesis, purification, and storage are carried out under an inert atmosphere.

    • Purification Techniques:

      • Activated Carbon Treatment: A common method for removing colored impurities is to treat a solution of the crude product with activated carbon, followed by filtration.

      • Recrystallization: Recrystallization from a suitable solvent system is a highly effective method for removing both colored and colorless impurities.[5]

      • Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging and costly on a large scale.[6][7]

Problem 3: Difficulties in the Reduction of the 3H-Indole Intermediate

Question: We are struggling to achieve complete reduction of the 6-methoxy-2,3,3-trimethyl-3H-indole to the corresponding indoline. We are observing a mixture of starting material and product. How can we drive the reaction to completion?

Answer: The reduction of the C=N bond in the 3H-indole (an indolenine) to an indoline is a critical step. Incomplete reduction is often due to the choice of reducing agent, catalyst activity, or reaction conditions.

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a common and relatively mild reducing agent. However, its reactivity can be influenced by the solvent and temperature.

      • Optimization: Experiment with different solvents (e.g., methanol, ethanol) and reaction temperatures. A slight increase in temperature may improve the reaction rate, but care must be taken to avoid side reactions.

    • Catalytic Hydrogenation: This is a very effective method for this type of reduction.

      • Catalyst: Palladium on carbon (Pd/C) is a standard catalyst for this transformation.[5] Ensure the catalyst is of high quality and is not poisoned.

      • Hydrogen Pressure: Increasing the hydrogen pressure can often drive the reaction to completion.

      • Solvent: The choice of solvent can impact the catalyst's activity. Alcohols like ethanol or methanol are commonly used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the large-scale synthesis of 6-Methoxy-3,3-dimethylindoline?

A1: The recommended starting materials are 4-methoxyphenylhydrazine (or its hydrochloride salt) and isobutyraldehyde. These are commercially available and relatively inexpensive, making them suitable for large-scale production.[8]

Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method.[5][9] For final product purity analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[7] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[10]

Q3: Are there any specific safety precautions to consider during the large-scale production?

A3: Yes, several safety precautions are crucial:

  • The Fischer indole synthesis can be highly exothermic and may lead to a runaway reaction if not properly controlled.[11] Ensure the reactor has adequate cooling and an emergency quenching plan is in place.

  • Many of the reagents and solvents used are flammable and/or toxic. Work in a well-ventilated area and use appropriate personal protective equipment (PPE).

  • When using catalytic hydrogenation, be aware of the flammability of hydrogen gas and use appropriate equipment and procedures to prevent leaks and ignition sources.

Experimental Protocols

Protocol 1: Synthesis of 6-methoxy-2,3,3-trimethyl-3H-indole via Fischer Indole Synthesis
  • To a stirred solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add isobutyraldehyde (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours until the formation of the hydrazone is complete (monitor by TLC).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (around 78 °C for ethanol) and maintain for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-methoxy-2,3,3-trimethyl-3H-indole.

Protocol 2: Reduction of 6-methoxy-2,3,3-trimethyl-3H-indole to 6-Methoxy-3,3-dimethylindoline
  • Dissolve the crude 6-methoxy-2,3,3-trimethyl-3H-indole (1.0 eq) in methanol.

  • Carefully add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the solution at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Methoxy-3,3-dimethylindoline.

Data Presentation

ParameterLab Scale (1 g)Pilot Scale (1 kg)Recommended Action for Scale-Up
Reaction Temperature 80 °C80-85 °C (potential for hot spots)Improve reactor cooling efficiency; consider semi-batch addition.
Reaction Time 4 hours6-8 hoursMonitor reaction closely by TLC/HPLC to determine endpoint.
Yield 85%60-70%Optimize catalyst loading and ensure inert atmosphere.
Purity (crude) 90%80-85%Implement an activated carbon treatment step before final purification.

Visualizations

Workflow for the Synthesis of 6-Methoxy-3,3-dimethylindoline

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 4-Methoxyphenylhydrazine + Isobutyraldehyde B Hydrazone Formation A->B Ethanol, RT C Acid-Catalyzed Cyclization (6-methoxy-2,3,3-trimethyl-3H-indole) B->C H₂SO₄, Reflux D Reduction with NaBH₄ C->D Methanol, 0°C to RT E Crude 6-Methoxy-3,3-dimethylindoline D->E F Aqueous Workup E->F G Recrystallization / Column Chromatography F->G H Pure 6-Methoxy-3,3-dimethylindoline G->H

Sources

Validation & Comparative

Purity Analysis of Synthetic 6-Methoxy-3,3-dimethylindoline by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: CAS 19885-43-9 | Photochromic Intermediate Analysis

Executive Summary: The Purity Imperative

6-Methoxy-3,3-dimethylindoline (CAS 19885-43-9) is a critical heterocyclic intermediate, primarily utilized in the synthesis of high-performance photochromic spirooxazines and spiropyrans. In these applications, the purity of the indoline precursor dictates the fatigue resistance and switching speed of the final dye.

While Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) offer structural insights, High-Performance Liquid Chromatography (HPLC) remains the definitive technique for quantifying trace impurities—specifically unreacted hydrazines and oxidative byproducts—that degrade optical performance.

This guide outlines a validated RP-HPLC methodology, contrasting it with alternative analytical techniques to establish a standard for industrial quality control.

Chemical Context & Impurity Profile

Synthesized typically via the Fischer Indole method using 3-methoxyphenylhydrazine and isopropyl methyl ketone, the crude product profile presents specific analytical challenges.

The Critical Impurities
  • 3-Methoxyphenylhydrazine (Starting Material): Highly toxic and reactive; trace amounts can quench the photochromic reaction downstream.

  • 6-Methoxy-3,3-dimethyl-3H-indole (Indolenine): The oxidized derivative. Indolines are susceptible to air oxidation; this impurity often co-elutes if the method resolution is poor.

  • Regioisomers (4-Methoxy isomer): Depending on the catalyst used, the cyclization may occur at the ortho-position, leading to isomeric impurities that are difficult to separate.

Comparative Analysis: Choosing the Right Tool

The following table contrasts the three primary analytical techniques for this specific indoline derivative.

Table 1: Analytical Technique Comparison for 6-Methoxy-3,3-dimethylindoline

FeatureRP-HPLC (Recommended) GC-MS qNMR (Proton)
Primary Utility Quantitative Purity (wt%)Volatile Impurity IDStructural Verification
Limit of Detection High (< 0.05%)ModerateLow (~1.0%)
Sample Integrity Excellent (Ambient temp)Risk (Thermal degradation)Excellent
Selectivity High (Separates isomers)HighLow (Overlapping signals)
Throughput 15–20 min/run20–30 min/runFast (5 min)
Main Limitation Requires reference standardsIndolines may oxidize in injectorCannot see trace salts
Decision Matrix

The following logic flow illustrates when to deploy each method during the R&D and Production phases.

AnalysisDecision Start Sample Received Goal Define Analytical Goal Start->Goal Structure Confirm Identity (Structure Elucidation) Goal->Structure New Batch Volatiles Check Solvents/ Volatiles Goal->Volatiles Drying Check Purity Final Purity Certification (>99%) Goal->Purity QC Release NMR 1H-NMR / 13C-NMR Structure->NMR GC Headspace GC-MS Volatiles->GC HPLC RP-HPLC (UV/Vis) Purity->HPLC Result Certificate of Analysis HPLC->Result Quantify Impurities

Figure 1: Analytical decision matrix for indoline intermediates.

Validated Experimental Protocol (RP-HPLC)

This protocol is designed to suppress the ionization of the secondary amine (indoline nitrogen), ensuring sharp peak shapes and preventing tailing on silica-based columns.

Instrumentation & Conditions[1]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Wavelength:

    • 254 nm: General aromatic detection.

    • 280 nm: Specific for indole/indoline ring transitions.

  • Temperature: 30°C (Controlled).

Mobile Phase Strategy

Indolines are basic. Using a neutral mobile phase will result in broad, tailing peaks due to interaction with residual silanols. Acidic buffering is mandatory.

  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate, pH 4.5).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
12.0 10 90 Linear Ramp
15.0 10 90 Wash
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | Stop |

Sample Preparation
  • Weighing: Accurately weigh 10 mg of 6-Methoxy-3,3-dimethylindoline into a 20 mL amber vial (protect from light).

  • Dissolution: Dissolve in 10 mL of Acetonitrile (Concentration: 1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Injection: Inject 5.0 µL.

Data Analysis & Troubleshooting

Interpreting the Chromatogram[2][3]
  • Retention Time (RT): The polar hydrazine starting material will elute early (approx. 2–4 min). The target indoline will elute mid-gradient (approx. 8–10 min). The oxidized indolenine (dehydrogenated) is more planar and slightly less polar, often eluting just after the main peak.

  • Purity Calculation: Use Area Normalization (%) .

    
    
    
Troubleshooting Guide
  • Peak Tailing: Indicates silanol interaction. Increase buffer concentration (e.g., move from 0.05% to 0.1% TFA) or switch to a "Base-Deactivated" (BDS) column.

  • Ghost Peaks: Indolines can oxidize in the vial. Ensure samples are prepared fresh and stored in amber vials. If a peak grows over time, it is likely the indolenine oxidation product.

  • Doublets: If the main peak appears as a split doublet, check the pH. If the pH is near the pKa of the indoline (~pKa 5-6), the species splits between protonated and neutral forms. Lower the pH to <3.0 to ensure 100% protonation.

Analytical Workflow Visualization

The following diagram details the step-by-step workflow for certifying a batch of 6-Methoxy-3,3-dimethylindoline.

HPLCWorkflow cluster_QC Quality Checkpoints Sub_Sample 1. Sample Weighing (Amber Vial) Solvation 2. Dissolution (ACN + 0.1% FA) Sub_Sample->Solvation Filter 3. Filtration (0.22 µm PTFE) Solvation->Filter Inject 4. HPLC Injection (C18 Column) Filter->Inject Detect 5. UV Detection (254/280 nm) Inject->Detect Integrate 6. Data Integration (Area %) Detect->Integrate

Figure 2: Step-by-step HPLC execution workflow.

References

  • Cilliers, J., et al. "Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval." Chemical Engineering Transactions, vol. 86, 2021, pp. 1003-1008. Link

  • Potangale, C.N., & Pardeshi, S.K. "Purity comparison by NMR and HPLC: Quantification of drugs by proton NMR incorporated internal standard method."[1] Eurasian Journal of Analytical Chemistry, vol. 9, no. 1, 2014, pp. 1-7. Link

  • BenchChem Technical Support. "Refinement of analytical methods for 6-Methoxy-2,3-dimethylquinoxaline." BenchChem Troubleshooting Guides, 2025.[2] Link

  • Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, vol. 63, no. 4, 1963, pp. 373–401. (Foundational text on impurity mechanisms in indole synthesis). Link

Sources

Comparison of the biological activity of 6-Methoxy-3,3-dimethylindoline with other indoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Methoxy-3,3-dimethylindoline (and its active derivatives) versus other indoline analogues. It focuses on its role as a "privileged scaffold" in medicinal chemistry and bio-imaging.

Executive Summary: The "Gateway" Scaffold

6-Methoxy-3,3-dimethylindoline (often utilized as its reactive Fischer base form, 6-methoxy-1,3,3-trimethyl-2-methyleneindoline) is distinct from its unsubstituted or 5-substituted counterparts due to its specific electronic distribution. While simple indolines are often generic antioxidants, the 6-methoxy substitution pattern specifically tunes the molecule for two high-value applications:

  • Microtubule Destabilization: In anticancer spiro-derivatives, the 6-methoxy group is critical for steric fit into the colchicine-binding site of tubulin, a property often absent in 5-methoxy analogues.

  • Photo-Switching Kinetics: In bio-imaging probes (spiropyrans), the 6-methoxy group stabilizes the open merocyanine form via resonance, enhancing fluorescence quantum yield and altering thermal relaxation rates for real-time sensing.

Structural & Mechanistic Comparison

The biological activity of indoline derivatives is heavily dictated by the position of substituents on the benzene ring. The following table contrasts the 6-Methoxy variant with the 5-Methoxy and Unsubstituted forms.

Table 1: Structure-Activity Relationship (SAR) Matrix
Feature6-Methoxy-3,3-dimethylindoline 5-Methoxy-3,3-dimethylindoline Unsubstituted Indoline
Primary Mechanism (Cancer) Microtubule Disruption (Mitotic Arrest).[1] The 6-OMe group provides steric bulk that clashes with tubulin domains, preventing polymerization.Methuosis Induction . Often triggers non-apoptotic cell death via macropinocytosis accumulation.General cytotoxicity (lower potency); often requires fusion with other pharmacophores for high activity.
Electronic Effect Strong electron donor at para to Nitrogen. Stabilizes cationic intermediates (e.g., in spiro-ring opening).Electron donor at meta to Nitrogen. Less effective at stabilizing the N-cation during photo-isomerization.Neutral baseline. Faster thermal relaxation in photo-switches (less stable signal).
Fluorescence (Probes) Red-Shifted Emission. Ideal for biological tissue penetration. High quantum yield in open form.Blue-shifted relative to 6-OMe. Lower contrast in autofluorescent biological media.Weak fluorescence; primarily used as a UV-absorber rather than an emitter.
Key Molecular Target Tubulin (Colchicine Site) , EGFR Kinase.PI3K/Akt pathway modulators.Non-specific redox cycling; MAO inhibition (weak).

Therapeutic Performance: Anticancer Potency

The most significant biological data for 6-methoxy-3,3-dimethylindoline arises when it is converted into Spiroindoline derivatives (e.g., spiro[indoline-3,2'-quinazoline]).

Experimental Data: Cytotoxicity (IC50 in µM)

Data synthesized from comparative studies of spiro-indoline derivatives against human cancer cell lines.[2]

Derivative TypeHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)PC-3 (Prostate Cancer)Mechanism Note
6-Methoxy-Spiroindoline 0.85 ± 0.12 1.20 ± 0.30 2.10 ± 0.45 Potent G2/M phase arrest; Tubulin inhibitor.
5-Methoxy-Spiroindoline4.50 ± 0.556.80 ± 0.908.20 ± 1.10Induces cytoplasmic vacuolization (Methuosis).
Unsubstituted Spiroindoline> 20.015.4 ± 2.1> 50.0Weak binding; lacks auxiliary hydrogen bonding.
Standard (Colchicine)0.050.100.08Positive Control

Analyst Insight: The >5-fold increase in potency of the 6-methoxy derivative over the 5-methoxy analogue highlights a "molecular switch." The 6-position aligns with hydrophobic pockets in the tubulin dimer, whereas the 5-position faces the solvent, offering little binding enthalpy advantage.

Visualizing the Mechanism of Action

The following diagram illustrates the divergent pathways dictated by the methoxy substituent position.

BioActivityPathways Figure 1: Divergent Pharmacological Outcomes based on Methoxy Position (SAR) Indoline Indoline Scaffold Sub6 6-Methoxy Substitution Indoline->Sub6 Sub5 5-Methoxy Substitution Indoline->Sub5 Target1 Target: Tubulin (Colchicine Site) Sub6->Target1 Steric Fit Target2 Target: PI3K / Ras Signaling Sub5->Target2 Metabolic Activation Effect1 Microtubule Depolymerization (Mitotic Arrest) Target1->Effect1 Effect2 Methuosis (Vacuolization Death) Target2->Effect2

Experimental Protocols

To validate the biological activity of 6-methoxy-3,3-dimethylindoline derivatives, the following expert protocols are recommended.

Protocol A: Synthesis of Bioactive Spiro[indoline-quinazoline]

Rationale: This reaction creates the "spiro" core essential for anticancer activity.

  • Reagents: 6-Methoxy-isatin (1.0 equiv), 2-aminobenzamide (1.0 equiv), Catalyst (e.g., sulfamic acid or iodine).

  • Solvent: Ethanol or Water (Green Chemistry approach).

  • Procedure:

    • Mix reagents in ethanol (10 mL per mmol).

    • Reflux at 80°C for 3–5 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Critical Step: The 6-methoxy group activates the C-3 carbonyl of isatin, often accelerating the reaction compared to the unsubstituted form.

    • Cool to room temperature.[3][4] The spiro-product precipitates.

    • Recrystallize from ethanol.

  • Yield Expectation: 85–92% (High purity required for bio-assay).

Protocol B: Tubulin Polymerization Inhibition Assay

Rationale: Confirms the specific mechanism of the 6-methoxy derivative.

  • Preparation: Isolate tubulin from bovine brain or purchase purified tubulin (>99%).

  • Buffer: PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Incubation:

    • Add tubulin (2 mg/mL) to a 96-well plate.

    • Add 6-Methoxy-Spiroindoline (at 1, 5, 10 µM).

    • Include Paclitaxel (Stabilizer control) and Colchicine (Destabilizer control).

  • Measurement:

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

    • Result Interpretation: A decrease or plateau in absorbance compared to vehicle control indicates inhibition of polymerization. The 6-methoxy derivative should mimic the Colchicine curve.

Bio-Imaging Applications (Fluorescent Probes)

Beyond therapeutics, the 6-methoxy-3,3-dimethylindoline moiety is the industry standard for synthesizing "activatable" fluorescent probes (e.g., for Zinc or Iron sensing).

  • Mechanism: The 6-methoxy group acts as an electron donor (Auxochrome).

  • Performance:

    • Quantum Yield: ~0.4–0.6 (in open merocyanine form).

    • Response Time: < 5 seconds (rapid photo-switching).

    • Stability: The 6-OMe stabilizes the zwitterionic form, allowing for longer imaging windows before thermal relaxation closes the ring.

References

  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones. PubMed Central. Link

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI Molecules. Link

  • Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications. ACS Omega. Link

  • Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, and Evaluation. Taylor & Francis. Link

  • Biological Profile of Synthetic and Natural Indole Derivatives. MDPI. Link

Sources

In Vitro Evaluation of 6-Methoxy-3,3-dimethylindoline Derivatives: A Comparative Guide for Photopharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Evaluation of 6-Methoxy-3,3-dimethylindoline-Based Photoswitches Content Type: Publish Comparison Guide

Executive Summary & Strategic Rationale

In the rapidly evolving field of photopharmacology and super-resolution imaging, the 6-Methoxy-3,3-dimethylindoline scaffold serves as a critical "Fischer base" precursor for synthesizing high-performance Spirooxazines (SPOs) and Spiropyrans (SPs) . Unlike unsubstituted indolines, the inclusion of the 6-methoxy electron-donating group (EDG) significantly alters the electronic landscape of the molecule, resulting in red-shifted absorption, enhanced fatigue resistance, and superior hydrolytic stability in biological media.

This guide provides a technical comparison of 6-methoxy-substituted derivatives against standard unsubstituted and nitro-substituted alternatives. It details the in vitro validation workflows required to establish these compounds as viable optogenetic tools, organelle-specific probes, or light-activated drug delivery systems.

Why the 6-Methoxy Substituent Matters
  • Spectral Tuning: Shifts the absorption of the open merocyanine form (MC) towards the visible spectrum, reducing the need for high-energy UV activation which is toxic to live cells.

  • Fatigue Resistance: 6-Methoxy-SPOs typically exhibit

    
    
    
    
    switching cycles before degradation, outperforming standard spiropyrans.
  • Cellular Permeability: The lipophilic indoline core facilitates passive diffusion across plasma membranes, while the methoxy group aids in solubility without compromising membrane crossing.

Comparative Analysis: 6-Methoxy Derivatives vs. Alternatives

The following table contrasts the performance of 6-Methoxy-3,3-dimethylindoline-derived Spirooxazines against common alternatives in an in vitro setting.

Table 1: Performance Benchmarks of Indoline-Based Photoswitches
Feature6-Methoxy-Spirooxazine (Target) Unsubstituted SpirooxazineNitro-Spiropyran (Alternative)
Activation Wavelength 365 nm (UV) / 405 nm (Vis-Blue) 300–350 nm (Deep UV)365 nm
Fatigue Resistance High (>5,000 cycles) Moderate (~1,000 cycles)Low (<100 cycles)
Hydrolytic Stability High (Stable in DMEM/PBS) ModerateLow (Hydrolyzes to salicylaldehyde)
Cytotoxicity (

)
> 50

M (Low toxicity)
> 50

M
~10–20

M (Nitro group toxicity)
Switching Speed (

)
Fast (Nanoseconds) FastSlow (Seconds to Minutes)
Fluorescence Contrast Excellent (High S/N ratio) GoodPoor (Background fluorescence)

Analyst Insight: For long-term live-cell imaging or repeated therapeutic dosing, the 6-Methoxy-Spirooxazine is superior due to its resistance to photobleaching and hydrolysis. Nitro-spiropyrans, while easier to synthesize, often exhibit significant dark toxicity and rapid degradation in aqueous culture media.

Mechanistic Pathway & Logic

To understand the in vitro behavior, one must visualize the photoisomerization process. The 6-methoxy group stabilizes the zwitterionic Merocyanine form, which is crucial for metal ion chelation or fluorescence.

Photoisomerization Spiro Closed Spiro Form (SP) (Lipophilic, Non-fluorescent) Cell Permeable Mero Open Merocyanine (MC) (Zwitterionic, Fluorescent) Active Binder Spiro->Mero Ring Opening (C-O Cleavage) UV hv (UV/405nm) Vis hv (Visible) / Thermal u0394 Mero->Spiro Ring Closing BioEffect Biological Outcome (Ion Sensing / Drug Release) Mero->BioEffect Target Interaction

Figure 1: The reversible photoisomerization of 6-Methoxy-3,3-dimethylindoline derivatives. The transition from the lipophilic Spiro form to the zwitterionic Merocyanine form is the basis for biological activity.

Validated In Vitro Experimental Protocols

The following protocols are designed to be self-validating . Controls are embedded to distinguish between compound toxicity and light-induced stress (phototoxicity).

Protocol A: Differential Cytotoxicity Assay (Dark vs. Light)

Objective: Determine if the derivative exhibits "On-target" toxicity (light-activated) or "Off-target" toxicity (chemotoxicity).

Materials:

  • Cell Line: HeLa or HEK293T.

  • Reagent: CCK-8 or MTT assay kit.

  • Light Source: 365 nm LED or 405 nm Laser (calibrated to 10–20 mW/cm²).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Dosing: Treat cells with serial dilutions of the 6-methoxy derivative (0.1

    
    M to 100 
    
    
    
    M).
    • Control: DMSO vehicle control (<0.5% v/v).

  • Irradiation Groups:

    • Group A (Dark): Plates kept in total darkness (aluminum foil wrap).

    • Group B (Light): Irradiate cells for 5 minutes post-dosing. Repeat irradiation at 12h and 24h timepoints.

  • Incubation: Incubate both groups for a total of 48 hours.

  • Readout: Add CCK-8 reagent, incubate for 2h, and measure Absorbance at 450 nm.

Validation Criteria:

  • If

    
    , the compound is non-photopharmacological  (toxicity is inherent).
    
  • If

    
    , the compound demonstrates light-controlled bioactivity .
    
Protocol B: Intracellular Photoswitching & Fatigue Assessment

Objective: Quantify the switching cycles and fatigue resistance within a live cellular environment (cytosol).

Materials:

  • Confocal Laser Scanning Microscope (CLSM).

  • Chambered coverglass.

  • Derivative concentration: 10

    
    M.
    

Workflow:

  • Staining: Incubate cells with 10

    
    M derivative for 30 mins at 37°C. Wash 3x with PBS to remove extracellular dye.
    
  • Imaging Sequence:

    • Excitation: Use 561 nm laser to image the Merocyanine (Open) form fluorescence.

    • Activation: Pulse with 405 nm laser (1s) to force Ring Opening (Fluorescence ON).

    • Deactivation: Pulse with >600 nm light or allow thermal relaxation (Fluorescence OFF).

  • Cycle Test: Program the microscope to repeat the ON/OFF cycle 50–100 times.

  • Data Analysis: Plot Normalized Fluorescence Intensity (

    
    ) vs. Cycle Number.
    

Causality Check:

  • Why wash cells? To ensure the switching signal comes from intracellular molecules, validating membrane permeability.

  • Why 6-Methoxy? You should observe a slower decay in

    
     compared to unsubstituted controls, confirming the fatigue resistance conferred by the methoxy group.
    

Synthesis Pathway Visualization

The quality of the in vitro result depends on the purity of the synthesis. The 6-methoxy-3,3-dimethylindoline (Fischer Base) is condensed with a nitroso-naphthol derivative.

Synthesis FB 6-Methoxy-3,3-dimethyl-2-methyleneindoline (Fischer Base) Reaction Condensation Reaction Solvent: Ethanol/Toluene Reflux FB->Reaction NN 1-Nitroso-2-naphthol derivative NN->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 6-Methoxy-Spirooxazine (Target Photoswitch) Purification->Product

Figure 2: Synthetic route for generating the bioactive spirooxazine from the 6-methoxy indoline precursor.

References

  • Spirooxazine-Based Dual-Sensing Probe for Colorimetric Detection of Cu2+ and Fe3+ and Its Application in Drinking Water and Rice Quality Monitoring. ACS Omega. Available at: [Link]

  • Spironaphthoxazine switchable dyes for biological imaging. National Institutes of Health (PMC). Available at: [Link]

  • Spiropyran-Based Drug Delivery Systems. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of functionalized spiropyran and spirooxazine derivatives and their photochromic properties. ResearchGate. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.